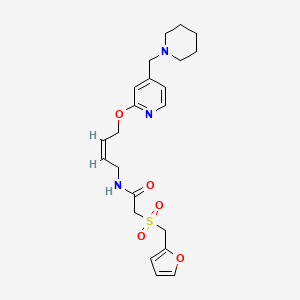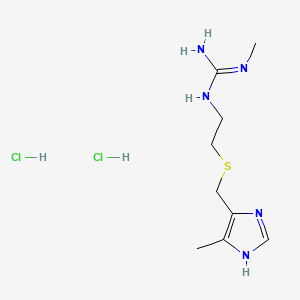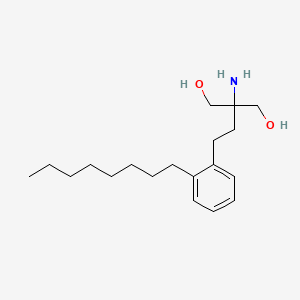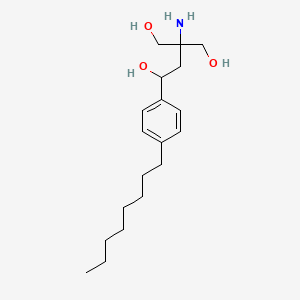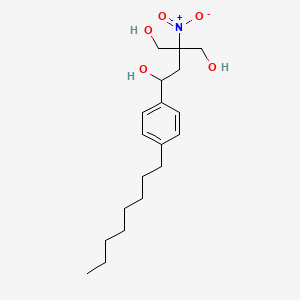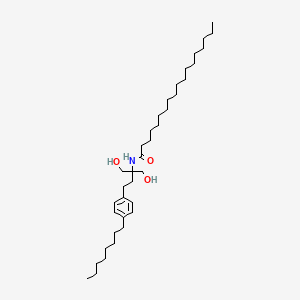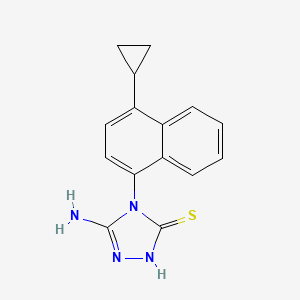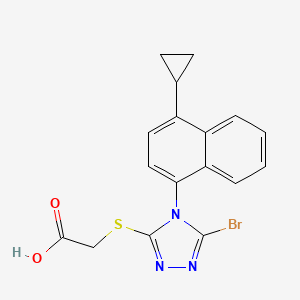![molecular formula C23H23ClN2O2S B601913 1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine CAS No. 1391052-52-0](/img/structure/B601913.png)
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine
Descripción general
Descripción
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine is a chemical compound with the molecular formula C23H23ClN2O2S and a molecular weight of 426.96 . It is also known as Cetirizine phenylsulfone . This compound is related to a family of drugs including Hydroxyzine Hydrochloride, Cetirizine Dihydrochloride, Buclizine Hydrochloride, and Meclozine Dihydrochloride .
Physical And Chemical Properties Analysis
This compound has a predicted pKa of 8.99±0.10 . It is slightly soluble in water, but soluble in chloroform, methanol, and dichloromethane . The compound appears as a white solid .Aplicaciones Científicas De Investigación
Synthesis and Optimization
- The compound has been the focus of studies to improve its synthesis methods. One study described an improved synthetic method for the compound, highlighting its economic and practical benefits, including a higher yield, making it suitable for industrialization (Wu Qiuye, 2005).
Biological and Antitumor Activity
- Some derivatives of the compound have shown promising antitumor activities. Specifically, certain 1,2,4-triazine derivatives bearing the piperazine moiety demonstrated potential anticancer effects against breast cancer cells, with particular substitutions showing significant antiproliferative properties (L. Yurttaş et al., 2014).
- Moreover, certain synthesized piperazine derivatives have shown biological activity against bacteria and fungi, indicating their potential in antimicrobial applications (J.V.Guna et al., 2009).
Development of Receptor Antagonists
- The compound has been involved in the development of receptor antagonists. For example, a study described the design and synthesis of adenosine A2B receptor antagonists using a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines. These antagonists showed subnanomolar affinity and high selectivity (T. Borrmann et al., 2009).
Pharmacological Potential
- Certain piperazine-based tertiary amino alcohols, synthesized from the compound, were studied for their effects on tumor DNA methylation processes, suggesting their potential role in cancer therapy (N. Hakobyan et al., 2020).
Antiallergic Properties
- Novel derivatives of 1-[(4-chlorophenyl)phenylmethyl]piperazine have been synthesized and tested for their in vivo anti-allergic activities, with some showing more potent effects than the control drugs, suggesting their therapeutic potential in treating allergic reactions (Lisheng Wang et al., 2010).
Safety And Hazards
Direcciones Futuras
As an intermediate in the production of ®-Cetirizine , this compound could be used to synthesize a series of novel derivatives. Most of these derivatives significantly affected both allergic asthma and allergic itching . Therefore, future research could focus on exploring these derivatives for potential therapeutic applications.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-13-11-20(12-14-21)23(19-7-3-1-4-8-19)25-15-17-26(18-16-25)29(27,28)22-9-5-2-6-10-22/h1-14,23H,15-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJJNZAAMVPVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine | |
CAS RN |
1391052-52-0 | |
| Record name | 1-(benzenesulfonyl)-4-[(4-chlorophenyl)-phenylmethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



